molecular formula C21H23NO5 B3921012 diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B3921012
M. Wt: 369.4 g/mol
InChI Key: QJVZBILKASKEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DAPD, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a pyridine derivative that has been found to exhibit a range of biological activities, making it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, several research papers have reported that this compound inhibits the activity of certain enzymes that are involved in the replication of viruses and cancer cells. In addition, this compound has also been found to modulate the immune response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of DNA polymerase, which is essential for the replication of viruses and cancer cells. In addition, this compound has also been found to modulate the activity of certain cytokines, which are involved in the immune response. Furthermore, this compound has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its broad range of biological activities. This makes it a promising candidate for the development of new drugs. In addition, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several research papers have reported that this compound can cause cytotoxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One of the main areas of research is the development of new drugs based on this compound. Several research papers have reported the synthesis of this compound analogs that exhibit improved biological activities. In addition, future research may focus on the optimization of the synthesis method of this compound, which may lead to the development of more efficient and cost-effective methods. Furthermore, future research may also focus on the elucidation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases.

Scientific Research Applications

Diallyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. Several research papers have reported the use of this compound in the treatment of cancer, HIV, and hepatitis B. In addition, this compound has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

bis(prop-2-enyl) 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-5-11-26-20(24)17-13(3)22-14(4)18(21(25)27-12-6-2)19(17)15-7-9-16(23)10-8-15/h5-10,19,22-23H,1-2,11-12H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVZBILKASKEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(C=C2)O)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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